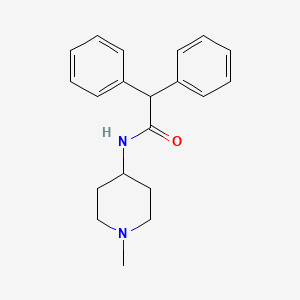![molecular formula C19H24N2O2S B4987323 N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF is a furan derivative that belongs to the class of opioid receptor ligands. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Wirkmechanismus
MTF exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the central nervous system. The binding of MTF to the mu-opioid receptor activates a signaling cascade that ultimately leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in a reduction in the transmission of pain signals, leading to analgesia.
Biochemical and Physiological Effects:
MTF produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain without producing significant respiratory depression or sedation. MTF has also been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioids. Additionally, MTF has been shown to produce fewer withdrawal symptoms than traditional opioids, making it a potential candidate for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MTF has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain and addiction. MTF has also been shown to produce fewer unwanted side effects than traditional opioids, making it a safer alternative for use in animal models. However, the use of MTF in lab experiments is limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for research on MTF. One area of research could focus on the development of new analogs of MTF with improved potency and selectivity for the mu-opioid receptor. Another area of research could focus on the use of MTF in combination with other drugs for the treatment of pain and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTF and its potential therapeutic applications.
Synthesemethoden
The synthesis of MTF involves the condensation of 2-furancarboxaldehyde with N-(3-bromobenzyl)-N-methylpiperidin-3-amine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with methylthiol chloride. The purity of the synthesized MTF can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MTF has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The mu-opioid receptor is known to play a crucial role in mediating the analgesic effects of opioids. MTF, being a selective agonist of the mu-opioid receptor, has the potential to produce potent analgesia without the unwanted side effects associated with traditional opioids such as respiratory depression, sedation, and addiction.
Eigenschaften
IUPAC Name |
N-[[1-[(3-methylsulfanylphenyl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-17-7-2-5-15(11-17)13-21-9-3-6-16(14-21)12-20-19(22)18-8-4-10-23-18/h2,4-5,7-8,10-11,16H,3,6,9,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFGEMQWQLWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
![1-(5-chloro-2-pyridinyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4987302.png)




![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)